3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine: is a chemical compound with the following IUPAC name: 5-bromo-3-fluoro-2-pyridinamine . Its molecular formula is C₅H₄BrFN₂ , and its molecular weight is 191 g/mol . This compound belongs to the class of amines and contains both fluorine and bromine atoms.
Vorbereitungsmethoden
Synthetic Routes:: The synthetic preparation of 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine involves several steps. One common approach is the reaction of 5-bromo-3-fluoropyridin-2-amine (a precursor) with an appropriate alcohol or alkoxide in the presence of a base. The reaction proceeds through an etherification process, resulting in the desired compound.
Reaction Conditions::- Precursor: 5-bromo-3-fluoropyridin-2-amine
- Alcohol or Alkoxide: Used as the nucleophile
- Base: Facilitates the etherification reaction
Industrial Production Methods:: Industrial-scale production typically involves optimization of reaction conditions, purification steps, and scalability. specific industrial methods are proprietary and may vary among manufacturers.
Analyse Chemischer Reaktionen
Reactions Undergone::
- Other reactions may include substitution, reduction, and functional group transformations.
Etherification: The key reaction leading to the formation of .
- Alcohols or Alkoxides: Used as nucleophiles.
- Bases (e.g., sodium hydride, potassium carbonate): Facilitate the etherification reaction.
Major Products:: The major product is 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine itself.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: May serve as a starting point for drug development.
Industry: Applied in the production of specialty chemicals.
Wirkmechanismus
The exact mechanism of action for this compound depends on its specific application. It could interact with cellular targets, enzymes, or receptors, leading to various effects. Further research is needed to elucidate its precise mode of action.
Vergleich Mit ähnlichen Verbindungen
While 3-[(5-Bromo-2-fluoropyridin-3-yl)oxy]propan-1-amine is unique due to its specific combination of fluorine and bromine atoms, similar compounds include:
5-Bromo-3-fluoropyridin-2-amine: (a precursor)
2-Fluoropyridin-3-amine: (related compound)
Remember that this compound’s applications and properties may continue to evolve as research progresses
Eigenschaften
Molekularformel |
C8H10BrFN2O |
---|---|
Molekulargewicht |
249.08 g/mol |
IUPAC-Name |
3-(5-bromo-2-fluoropyridin-3-yl)oxypropan-1-amine |
InChI |
InChI=1S/C8H10BrFN2O/c9-6-4-7(8(10)12-5-6)13-3-1-2-11/h4-5H,1-3,11H2 |
InChI-Schlüssel |
PSLRNGSHDYBTCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1OCCCN)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.